8-methoxy-3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-methoxy-2H-chromen-2-one and 4-(pyrazin-2-yloxy)piperidine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 8-methoxy-2H-chromen-2-one with a suitable reagent to introduce the piperidine moiety.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-(pyrazin-2-yloxy)piperidine under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing automated systems for monitoring and controlling the reactions. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazin-2-yloxy moiety.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 8-methoxy-3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its ability to modulate biological pathways makes it a promising candidate for the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatile reactivity and biological activity make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 8-methoxy-3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Coumarin: A natural compound with anticoagulant properties.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant.
Dicoumarol: Another anticoagulant derived from coumarin.
Uniqueness
8-methoxy-3-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Unlike simpler coumarins, this compound has enhanced interactions with biological targets, making it a more potent and selective agent in various applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
8-methoxy-3-(4-pyrazin-2-yloxypiperidine-1-carbonyl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-26-16-4-2-3-13-11-15(20(25)28-18(13)16)19(24)23-9-5-14(6-10-23)27-17-12-21-7-8-22-17/h2-4,7-8,11-12,14H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIUEPFONYPKTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCC(CC3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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